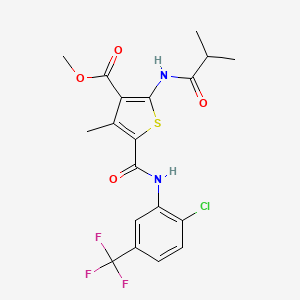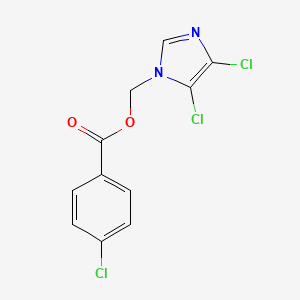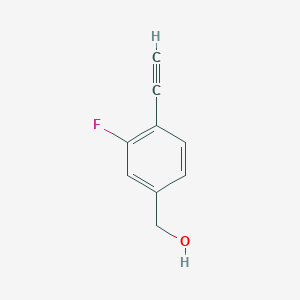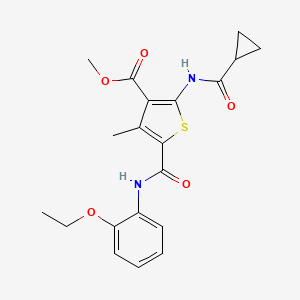
(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines. It features a phenyl ring substituted with a fluoro group and a thiazole ring, which is further substituted with a methyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution on the Phenyl Ring: The fluoro group is introduced onto the phenyl ring through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Coupling Reaction: The thiazole ring is then coupled with the fluoro-substituted phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amine.
Substitution: Substituted aromatic compounds with various functional groups
科学研究应用
(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The specific pathways involved depend on the target enzyme or receptor and the cellular context .
相似化合物的比较
(4-(4-Methylthiazol-5-yl)phenyl)methanamine: Similar structure but lacks the fluoro group.
(4-Phenylthiazol-5-yl)methanamine: Similar structure but lacks both the fluoro and methyl groups.
Uniqueness: (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine is unique due to the presence of both the fluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets .
属性
分子式 |
C11H11FN2S |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
[2-fluoro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H11FN2S/c1-7-11(15-6-14-7)8-2-3-9(5-13)10(12)4-8/h2-4,6H,5,13H2,1H3 |
InChI 键 |
BOPKTUDPYZWZJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)

![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
